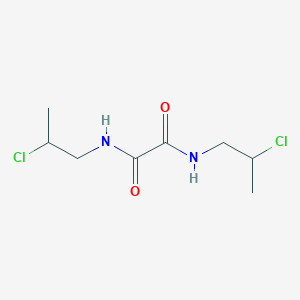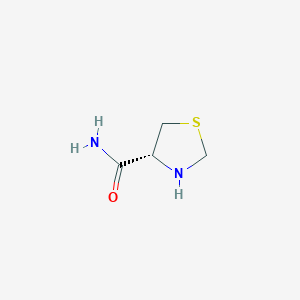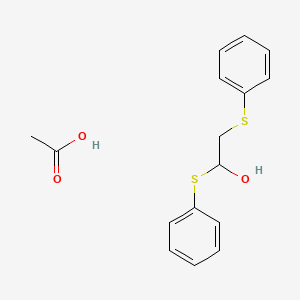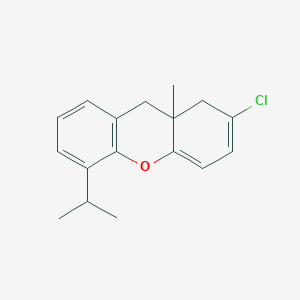![molecular formula C16H18O B14588652 1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene CAS No. 61343-81-5](/img/structure/B14588652.png)
1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene is an aromatic organic compound. It is classified as an alkylbenzene and is related to monocyclic monoterpenes. This compound consists of a benzene ring para-substituted with a methyl group and an isopropyl group. It is a naturally occurring compound found in essential oils such as cumin and thyme .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene typically involves electrophilic aromatic substitution reactions. In these reactions, the benzene ring undergoes substitution while retaining its aromaticity. The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then loses a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production of this compound can involve the alkylation of toluene with propene. This process is efficient and yields high amounts of the desired product. The reaction conditions typically include the use of a catalyst such as aluminum chloride to facilitate the alkylation process .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the methyl group to a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic aromatic substitution is common, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various halogenated derivatives .
Applications De Recherche Scientifique
1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Investigated for its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then loses a proton to yield the substituted benzene ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Cymene:
p-Methoxydiphenyl ether:
p-Allyltoluene:
Uniqueness
1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its presence in essential oils and its various applications in different fields highlight its versatility and importance .
Propriétés
Numéro CAS |
61343-81-5 |
|---|---|
Formule moléculaire |
C16H18O |
Poids moléculaire |
226.31 g/mol |
Nom IUPAC |
1-methyl-4-(4-propan-2-ylphenoxy)benzene |
InChI |
InChI=1S/C16H18O/c1-12(2)14-6-10-16(11-7-14)17-15-8-4-13(3)5-9-15/h4-12H,1-3H3 |
Clé InChI |
OABXGSVUPMIMMX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-Dichloro-1-{3-[(2,2-dichloroethenyl)oxy]-4-nitrophenoxy}benzene](/img/structure/B14588570.png)
![(2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetonitrile](/img/structure/B14588572.png)
![7-Azido-6-(methylsulfanyl)-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14588578.png)
![Methyl [3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate](/img/structure/B14588579.png)







![N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline](/img/structure/B14588644.png)
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate](/img/structure/B14588648.png)
